Flumecinol
Overview
Description
Flumecinol is a benzhydrol derivative known for its role as a hepatic microsomal drug-metabolizing enzyme inducer. It has been in clinical development for the treatment of pruritus associated with primary biliary cirrhosis . The compound is also known by several other names, including Zixoryn, Rgh-3332, and 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol .
Mechanism of Action
Target of Action
Flumecinol, also known as Zixoryn or RGH-3332, is a hepatic microsomal drug-metabolizing enzyme inducer . It primarily targets the liver microsomal drug-metabolizing enzymes . These enzymes play a crucial role in the metabolism and elimination of most drugs, endogenous substances, and environmental chemicals from the body.
Mode of Action
As a liver microsomal drug-metabolizing enzyme inducer, it likely increases the production of these enzymes, thereby enhancing the metabolism and elimination of substances processed by these enzymes .
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in both humans and dogs . In these studies, this compound was administered orally. The peak plasma concentrations were found to be 3.3 hours in dogs and 2.1 hours in humans. This compound is eliminated from the plasma of dogs and humans with half-lives of 38.95 and 17.16 hours, respectively, corresponding to a clearance of 53.2 litres/hour and 94.0 litres/hour, respectively .
Result of Action
The primary result of this compound’s action is the induction of liver microsomal drug-metabolizing enzymes, which enhances the metabolism and elimination of substances processed by these enzymes . This can potentially alter the pharmacokinetics of other drugs metabolized by these enzymes, affecting their efficacy and toxicity profiles.
Biochemical Analysis
Biochemical Properties
Flumecinol plays a significant role in biochemical reactions by inducing hepatic microsomal enzymes. It interacts with various enzymes, proteins, and biomolecules, primarily in the liver. The compound enhances the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions facilitate the metabolism of various substrates, leading to increased drug clearance and altered pharmacokinetics .
Cellular Effects
This compound affects various cell types and cellular processes. In hepatocytes, it induces the expression of drug-metabolizing enzymes, leading to enhanced detoxification processes. This induction can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s impact on cytochrome P450 enzymes can alter the metabolism of endogenous and exogenous compounds, affecting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and activating nuclear receptors such as the pregnane X receptor (PXR). This activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes, including cytochrome P450 enzymes. The binding interactions between this compound and these receptors are crucial for its enzyme-inducing properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its enzyme-inducing activity over extended periods, although its efficacy may decrease due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces drug-metabolizing enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and adverse impacts on liver function. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to its biotransformation into metabolites. The compound’s influence on metabolic flux and metabolite levels can significantly impact drug metabolism and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, particularly the liver. The compound’s distribution is crucial for its enzyme-inducing effects and overall pharmacokinetics .
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum of hepatocytes, where it interacts with cytochrome P450 enzymes. This localization is essential for its activity as an enzyme inducer. The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments .
Preparation Methods
Flumecinol can be synthesized through various methods. One common synthetic route involves a Grignard reaction between 3-trifluoromethylphenylmagnesium bromide and benzophenone . The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Flumecinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, where halogenation or nitration can occur.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Flumecinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying hepatic enzyme induction and drug metabolism.
Biology: this compound is employed in research to understand its effects on liver enzymes and its potential therapeutic applications.
Medicine: The compound has been investigated for its potential use in treating pruritus associated with primary biliary cirrhosis.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Comparison with Similar Compounds
Flumecinol can be compared with other hepatic enzyme inducers such as phenobarbital and rifampicin. While all these compounds induce hepatic enzymes, this compound is unique in its specific induction of cytochrome P-450 monooxygenases. Similar compounds include:
Phenobarbital: A barbiturate that induces a broad range of hepatic enzymes.
Rifampicin: An antibiotic that induces cytochrome P-450 enzymes and is used in the treatment of tuberculosis.
Carbamazepine: An anticonvulsant that also induces hepatic enzymes but has a different mechanism of action .
This compound’s uniqueness lies in its specific induction profile and its potential therapeutic applications in liver-related conditions.
Properties
IUPAC Name |
1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVASNQYQOZHAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866560 | |
Record name | alpha-Ethyl-3-(trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56430-99-0, 107317-30-6, 107317-31-7 | |
Record name | α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56430-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumecinol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056430990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumecinol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumecinol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Ethyl-3-(trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flumecinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMECINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB0YA8LDOW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUMECINOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMZ2L5L8WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUMECINOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK2338NBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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